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4-Ethylcatechol - 1124-39-6

4-Ethylcatechol

Catalog Number: EVT-314215
CAS Number: 1124-39-6
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Ethylcatechol (4-EC) is a volatile phenolic compound belonging to the catechol family. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] It is characterized by a benzene ring with two hydroxyl groups in the ortho position and an ethyl group at the 4th position. []

Sources:* Microbial metabolism: 4-EC is produced by certain microorganisms, primarily bacteria and yeast. [, , , , , , , , ] For instance, Dekkera/Brettanomyces yeasts are known to produce 4-EC in alcoholic beverages like wine and cider, contributing to undesirable "animal" or "medicinal" off-flavors. [, ] Some lactic acid bacteria, including Lactobacillus plantarum and Lactobacillus collinoides, can also generate 4-EC from precursors like hydroxycinnamic acids. [, ]* Thermal degradation: 4-EC can be formed through the thermal breakdown of certain compounds during processes like coffee roasting. [, , , ] For example, 4-EC is produced from the caffeic acid moiety of molecules like caffeoylquinic acids. []* Natural occurrence: 4-EC has been found in wood smoke, which was traditionally used for food preservation. [] It has also been identified in plants like Glechoma longituba. []

Role in scientific research:4-EC is studied for various reasons:* Food science: Its role in off-flavor development in beverages, analysis of its formation pathways and potential mitigation strategies. [, , , , , , ]* Microbiology: Understanding the microbial metabolism of 4-EC and identifying the enzymes involved in its production. [, , , , , ]* Biochemistry: Exploring its potential antioxidant and radical scavenging activities, which contribute to its role in cell defense against oxidative stress. [, , , ]* Environmental science: Assessing the biodegradation of alkylphenols, including 4-EC, by bacteria like Rhodococcus. []* Analytical chemistry: Developing and refining analytical methods for detection and quantification of 4-EC in various matrices. [, , , , , , ]

Future Directions
  • Elucidating the health effects of 4-EC: Further research is needed to fully understand the potential health benefits of 4-EC, particularly its antioxidant, anti-inflammatory, and antiplatelet properties. [, , ] Investigating its bioavailability and metabolism in humans will be crucial.
  • Controlling 4-EC production in food and beverages: Developing strategies to manage the microbial production of 4-EC in fermented products like wine and cider is essential for controlling flavor profiles and preventing spoilage. [, ] This could involve strain selection, process optimization, and the use of inhibitors.
  • Exploring 4-EC as a biomarker: The potential of 4-EC as a biomarker for specific health conditions, such as diabetic retinopathy, warrants further investigation. []
  • Developing novel applications: The unique properties of 4-EC, such as its ability to form conjugates and its selective adsorption to gold ions, could be explored for applications in materials science, biosensing, and drug delivery. [, , , ]
  • Investigating its role in neurotensin binding: Further research can elucidate the implications of neurotensin binding to 4-EC and its potential role in dopamine-related processes. []

Catechol

  • Compound Description: Catechol is a dihydroxybenzene with two hydroxyl groups in the ortho position. It is a common metabolite of aromatic compounds and serves as a precursor for various natural products, including melanin. [, , , , , , , , , , ]

3-Methylcatechol

  • Compound Description: 3-Methylcatechol is a catechol derivative with a methyl group at the meta position. It is a natural compound found in various plant sources. [, , ]

4-Methylcatechol

  • Compound Description: 4-Methylcatechol is a catechol derivative with a methyl group at the para position. It is a natural compound found in various plants and has been identified as a potent antiplatelet compound. [, , , , ]
  • Relevance: 4-Methylcatechol is structurally similar to 4-ethylcatechol, differing only in the alkyl substituent at the para position (methyl vs. ethyl). Both compounds are substrates for catechol 2,3-dioxygenase and can be produced through thermal degradation processes, for example, during coffee roasting. []

Pyrogallol

  • Compound Description: Pyrogallol is a trihydroxybenzene with three hydroxyl groups attached to a benzene ring. It is found in various plant sources and is a known antioxidant. [, , , ]
  • Relevance: Pyrogallol shares the catechol moiety with 4-ethylcatechol but possesses an additional hydroxyl group. Both compounds are formed during coffee roasting, primarily from the degradation of carbohydrates, amino acids, and quinic acid. []

Hydroxyhydroquinone

  • Compound Description: Hydroxyhydroquinone is a trihydroxybenzene isomer with hydroxyl groups at the 1, 2, and 4 positions of the benzene ring. It is found in various plant sources and coffee brews. [, , , ]
  • Relevance: Hydroxyhydroquinone, like 4-ethylcatechol, is a product of chlorogenic acid degradation during coffee roasting. It plays a significant role in coffee aroma staling by reacting with volatile thiols, such as 2-furfurylthiol. [, ]

4-Vinylcatechol

  • Compound Description: 4-Vinylcatechol is a catechol derivative with a vinyl group at the para position. It is an intermediate in the microbial production of 4-ethylphenol and 4-ethylcatechol from hydroxycinnamic acids. [, , ]
  • Relevance: 4-Vinylcatechol is a direct precursor to 4-ethylcatechol. The reduction of the vinyl group in 4-vinylcatechol leads to the formation of 4-ethylcatechol. This reaction is catalyzed by vinylphenol reductase, an enzyme found in some bacteria, including Lactobacillus plantarum. []

4-Ethylphenol

  • Compound Description: 4-Ethylphenol is a volatile phenol with an ethyl group at the para position. It is considered a major off-flavor in wine and beer, often described as having medicinal, barnyard, or smoky aromas. [, , , , , ]
  • Relevance: 4-Ethylphenol is formed through a similar metabolic pathway as 4-ethylcatechol. Both compounds are derived from hydroxycinnamic acids via the decarboxylation of p-coumaric acid to 4-vinylphenol and its subsequent reduction to 4-ethylphenol. [, ]

4-Ethylguaiacol

  • Compound Description: 4-Ethylguaiacol is a volatile phenol with an ethyl group at the para position and a methoxy group at the ortho position. Like 4-ethylphenol, it is an off-flavor compound in wine, contributing to undesirable smoky, clove-like, or medicinal aromas. [, , , , , ]
  • Relevance: 4-Ethylguaiacol is produced via a similar metabolic pathway to 4-ethylcatechol, involving the sequential action of cinnamoyl esterase, phenolic acid decarboxylase, and vinylphenol reductase on ferulic acid as a precursor. [, ]

Caffeic Acid

  • Compound Description: Caffeic acid is a hydroxycinnamic acid, a type of organic compound that is a hydroxy derivative of cinnamic acid. It is a precursor to various phenolic compounds, including catechol, 4-ethylcatechol, and 4-vinylcatechol. [, , , , , ]
  • Relevance: Caffeic acid is a key precursor to 4-ethylcatechol in both microbial and thermal degradation pathways. [, , ] During coffee roasting, caffeic acid can break down to form 4-ethylcatechol directly or indirectly via 4-vinylcatechol. [, ] In microbial metabolism, caffeic acid is first converted to 4-vinylcatechol, which is then reduced to 4-ethylcatechol. []

Chlorogenic Acid

  • Compound Description: Chlorogenic acid is the ester of caffeic acid and (-)-quinic acid. It is a major phenolic compound found in coffee beans and other plant sources. [, , , , ]
  • Relevance: Chlorogenic acid is a significant source of 4-ethylcatechol in coffee. It degrades during the roasting process, yielding various phenolic compounds, including 4-ethylcatechol, via intermediate compounds like caffeic acid and 4-vinylcatechol. [, , ]

Ferulic Acid

  • Compound Description: Ferulic acid is a hydroxycinnamic acid found in plant cell walls. It is a precursor to 4-vinylguaiacol and ultimately to 4-ethylguaiacol, contributing to the sensory profile of various fermented beverages. [, , , ]
  • Relevance: Ferulic acid is a key precursor to 4-ethylguaiacol, a volatile phenol often produced alongside 4-ethylcatechol during the microbial spoilage of fermented beverages like wine and beer. [, ]
Classification
  • Chemical Name: 4-Ethyl-1,2-benzenediol
  • CAS Number: 1124-39-6
  • Molecular Structure: Aromatic compound with two hydroxyl groups
  • Category: Phenolic compound
Synthesis Analysis

The synthesis of 4-ethylcatechol can be achieved through several methods, primarily focusing on the alkylation of catechol. One notable method involves the ethylation of catechol using ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions to ensure complete conversion.

General Synthesis Procedure:

  1. Reagents:
    • Catechol
    • Ethyl bromide
    • Base (e.g., sodium hydroxide)
    • Solvent (e.g., dimethyl sulfoxide)
  2. Procedure:
    • Dissolve catechol in the solvent.
    • Add the base to deprotonate catechol.
    • Introduce ethyl bromide gradually while maintaining reflux conditions.
    • After completion, cool the mixture and extract with an organic solvent like ether.
    • Purify the product through distillation or chromatography.

This method allows for efficient synthesis with moderate yields, typically requiring optimization of reaction time and temperature .

Molecular Structure Analysis

The molecular structure of 4-ethylcatechol consists of a benzene ring with two hydroxyl groups (–OH) and one ethyl group (–C2H5) attached. The spatial arrangement of these groups is crucial for its chemical properties and reactivity.

Structural Features:

  • Molecular Formula: C8H10O2\text{C}_8\text{H}_{10}\text{O}_2
  • Molecular Weight: 150.16 g/mol
  • Functional Groups: Hydroxyl groups contribute to its solubility in water and reactivity in various chemical reactions.

The compound exhibits both ortho and para positions relative to the hydroxyl groups, influencing its steric and electronic properties .

Chemical Reactions Analysis

4-Ethylcatechol participates in various chemical reactions typical of phenolic compounds. Key reactions include:

  1. Oxidation:
    • Can be oxidized to form quinones, which are important intermediates in organic synthesis.
  2. Esterification:
    • Reacts with acyl chlorides or anhydrides to form esters, which are valuable in flavoring and fragrance applications.
  3. Alkylation:
    • Can undergo further alkylation reactions to introduce additional alkyl groups.
  4. Condensation Reactions:
    • Can participate in condensation reactions with aldehydes or ketones under acidic conditions to form larger polyphenolic compounds.

These reactions highlight its versatility as a building block in organic synthesis and its potential applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action for 4-ethylcatechol primarily revolves around its role as a flavor compound and potential antioxidant. In food science, it contributes to off-flavors when present in excessive amounts due to microbial contamination (e.g., by Brettanomyces yeast).

Key Mechanistic Insights:

  • Flavor Profile Impact: It can impart undesirable flavors in beverages like wine when produced during fermentation.
  • Antioxidant Activity: The hydroxyl groups allow it to act as a scavenger for free radicals, contributing to its potential health benefits in certain contexts.

Studies have indicated that the concentration levels significantly influence sensory perceptions, making it critical for quality control in food production .

Physical and Chemical Properties Analysis

4-Ethylcatechol possesses distinct physical and chemical properties that determine its behavior in various environments:

Applications

4-Ethylcatechol has several scientific applications across different fields:

Properties

CAS Number

1124-39-6

Product Name

4-Ethylcatechol

IUPAC Name

4-ethylbenzene-1,2-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3

InChI Key

HFLGBNBLMBSXEM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)O

Synonyms

4-Ethyl-1,2-benzenediol; 4-Ethylpyrocatechol; 1-Ethyl-3,4-benzenediol; 1-Ethyl-3,4-dihydroxybenzene; 4-Ethyl-1,2-benzenediol; 4-Ethylpyrocatechol; Ethylcatechol; Ethylpyrocatechol;

Canonical SMILES

CCC1=CC(=C(C=C1)O)O

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